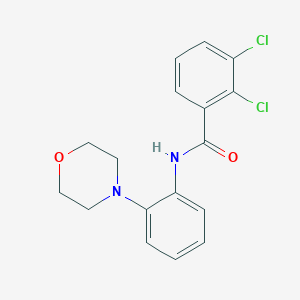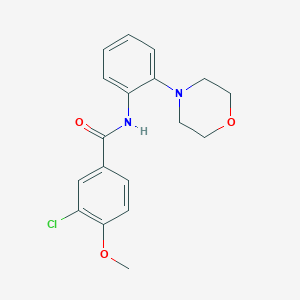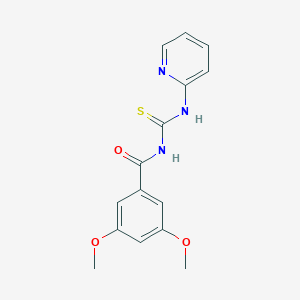![molecular formula C17H13ClN2O3S B251710 N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as CMF, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves the inhibition of tubulin polymerization, which is necessary for the formation of the microtubules that are essential for cell division. By inhibiting tubulin polymerization, N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide prevents cancer cells from dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively target cancer cells, making it a potentially more effective treatment than traditional chemotherapy drugs. However, one limitation is that N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is not yet approved for clinical use, meaning that further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research involving N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of interest is the development of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide-based anti-cancer drugs. Another potential direction is the investigation of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide.
Métodos De Síntesis
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoyl chloride with benzofuran-2-carboxylic acid. The resulting product is then reacted with thiosemicarbazide to form N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
Fórmula molecular |
C17H13ClN2O3S |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3S/c1-22-14-7-6-11(9-12(14)18)19-17(24)20-16(21)15-8-10-4-2-3-5-13(10)23-15/h2-9H,1H3,(H2,19,20,21,24) |
Clave InChI |
TUIANTMDXYJTSA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)


![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)
![5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B251636.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251637.png)
![N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251639.png)
![N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251640.png)
![Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B251641.png)
![5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B251644.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)
